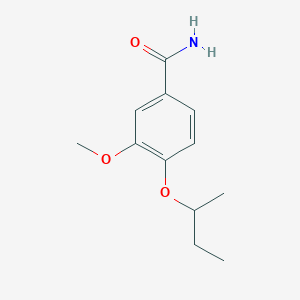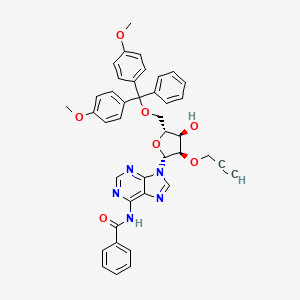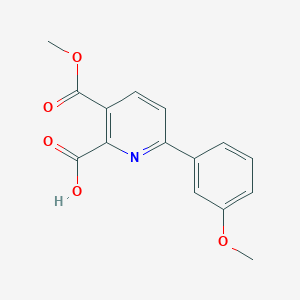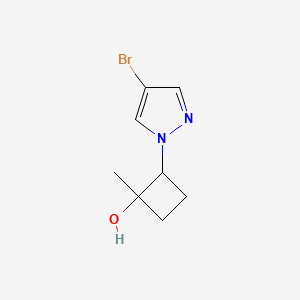![molecular formula C10H12N2O3S B12998545 4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12998545.png)
4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways . For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release from pancreatic beta cells . Additionally, it modulates AMPA receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Chlorothiazide
- Hydrochlorothiazide
- Phthalazinone derivatives
Uniqueness
4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds . Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-ethyl-3-methoxy-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O3S/c1-3-12-8-6-4-5-7-9(8)16(13,14)11-10(12)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
XVGIELFJSCBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12998521.png)
![2-([1,4'-Bipiperidin]-1'-yl)ethan-1-ol](/img/structure/B12998528.png)
![(6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B12998530.png)



